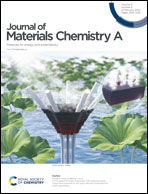Boron-doped electrocatalysts derived from carbon dioxide
Journal of Materials Chemistry A Pub Date: 2013-05-17 DOI: 10.1039/C3TA11248A
Abstract
This work addresses the derivation of active electrocatalysts using carbon dioxide (CO2) as a carbon source. CO2 is converted to boron-doped porous carbon (B-PC) with

Recommended Literature
- [1] Triphenylene containing blue-light emitting semi-fluorinated aryl ether polymers with excellent thermal and photostability†
- [2] Investigation of the substitution effect on poly(bis-3,4-ethylenedioxythiophene methine)s through solid state polymerization†
- [3] Multiple-turnover single nucleotide primer extension reactions to detect 8-oxo-2′-deoxyguanosine in DNA†
- [4] Determination of the prostaglandin F2α content of pharmaceutical preparations with triangle programmed bromimetric titration in flowing solutions
- [5] Glycaemic activity of chromium(III)–β-nicotinamide adenine dinucleotide phoshate complex and its presence in yeast extracts
- [6] Competitive immunoassay combined with magnetic separation and pulsed LIF system for cefalexin detection
- [7] Thiolated 2-methacryloyloxyethyl phosphorylcholine for an antifouling biosensor platform†
- [8] Disparate effects of PEG or albumin based surface modification on the uptake of nano- and micro-particles†
- [9] Mechanical detection of NMR. Advantages of a digital approach
- [10] Broad temperature plateau for high ZTs in heavily doped p-type SnSe single crystals†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 6807-83-6
-
CAS no.: 14259-85-9









